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Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866

In-Depth Technical Guide: Methyl 4-Bromopent-
4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physical and
chemical properties of the unsaturated ester, methyl 4-bromopent-4-enoate. Due to the
limited availability of detailed experimental data in peer-reviewed literature, this guide
consolidates information from chemical databases and supplier specifications. The focus
remains on providing the most accurate and relevant data for research and development
applications.

Chemical Identity and Physical Properties

Methyl 4-bromopent-4-enoate is a halogenated unsaturated ester with the chemical formula
CeHoBrO:a. Its structure features a terminal vinyl bromide and a methyl ester functional group.
While extensive experimental data is not publicly available, the fundamental properties have
been computed and are listed by various chemical suppliers.

Table 1: Physical and Chemical Properties of Methyl 4-Bromopent-4-enoate
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Property Value Source

CAS Number 194805-62-4 ChemSrc[1]
Molecular Formula CeH9BroO:z ChemSrc[1]
Molecular Weight 193.04 g/mol ChemSrc[1]
Exact Mass 191.97900 g/mol ChemSrc[1]
LogP 1.84820 ChemSrc[1]
Polar Surface Area 26.3 A2 ChemSrc[1]

Note: The properties listed above are primarily computed values and should be used as
estimates. Experimental verification is recommended.

Spectroscopic Data

Detailed spectroscopic analyses such as NMR, IR, and mass spectrometry are crucial for the
unequivocal identification and characterization of methyl 4-bromopent-4-enoate. While
specific spectra are not widely published, chemical suppliers like BLD Pharm indicate the
availability of such data upon request.[2] The expected spectral features are outlined below
based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons,
the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants
of the vinyl protons would be characteristic of a terminal alkene with a bromine substituent.

e 13C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon of the
ester, the two sp? hybridized carbons of the vinyl group, the sp3 hybridized carbons of the
ethyl chain, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of methyl 4-bromopent-4-enoate is anticipated
to exhibit characteristic absorption bands corresponding to:

e C=0 stretching of the ester group (typically around 1735-1750 cm™1).
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e C=C stretching of the vinyl group (around 1630 cm1).
e C-O stretching of the ester (around 1000-1300 cm™1).
o C-Br stretching (typically in the fingerprint region).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and
characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal
intensity for 7°Br and 81Br) would be a key feature in identifying bromine-containing fragments.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of methyl 4-bromopent-4-enoate are not
readily available in the scientific literature. However, its structure suggests potential synthetic
routes.

Potential Synthetic Pathways

One plausible approach to the synthesis of methyl 4-bromopent-4-enoate could involve the
esterification of 4-bromopent-4-enoic acid. The acid itself could potentially be synthesized from
levulinic acid or other suitable precursors through a series of reactions including bromination
and elimination.

A schematic representation of a hypothetical synthesis is provided below.
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Hypothetical Synthesis of Methyl 4-Bromopent-4-enoate
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Caption: Hypothetical synthetic route to methyl 4-bromopent-4-enoate.

Chemical Reactivity

The chemical reactivity of methyl 4-bromopent-4-enoate is dictated by its functional groups:
the vinyl bromide and the methyl ester.

» Vinyl Bromide: The vinyl bromide moiety can participate in various cross-coupling reactions,
such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of
substituents at the 4-position. It can also undergo nucleophilic substitution reactions,
although typically under more forcing conditions than alkyl halides.
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o Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under
acidic or basic conditions. It can also be converted to other functional groups such as
amides, alcohols (via reduction), or other esters (via transesterification).

o Alkene: The double bond can undergo addition reactions, such as hydrogenation,

halogenation, and epoxidation.

Experimental Protocols

As of the date of this document, specific, validated experimental protocols for the synthesis and
reactions of methyl 4-bromopent-4-enoate are not available in the public domain.
Researchers are advised to consult general organic chemistry literature for standard
procedures for the types of reactions described above and to adapt them to this specific

substrate.

Logical Relationships in Characterization

The structural confirmation of methyl 4-bromopent-4-enoate relies on a combination of
spectroscopic techniques. The logical workflow for its characterization is outlined below.

Characterization Workflow
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Caption: Logical workflow for the structural characterization of a compound.

Conclusion

Methyl 4-bromopent-4-enoate is a potentially useful building block in organic synthesis,
offering multiple reactive sites for further functionalization. However, a notable gap exists in the
publicly available scientific literature regarding its detailed physical properties and experimental
protocols. The information presented in this guide is based on the currently accessible data and
is intended to serve as a starting point for researchers. It is strongly recommended that
experimental verification of the computed properties be conducted and that any synthetic or
reactive procedures be carefully optimized under appropriate laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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